molecular formula C11H19N3O2 B13630612 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13630612
M. Wt: 225.29 g/mol
InChI Key: CFPGGHJDDWBVSS-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid is a secondary amine derivative featuring a butanoic acid backbone substituted with an ethylamino group at the 2-position and a 5-methylpyrazole ring at the 4-position. Notably, this compound and its structural analogs (e.g., imidazole derivatives) have been listed as discontinued commercial products, indicating challenges in synthesis, stability, or efficacy .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-4-(5-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16)6-8-14-9(2)5-7-13-14/h5,7,12H,4,6,8H2,1-3H3,(H,15,16)

InChI Key

CFPGGHJDDWBVSS-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C(=CC=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of ethylamine with a ketone or aldehyde to form an intermediate, which is then cyclized with hydrazine or a hydrazine derivative to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its pyrazole substituent. Key structural analogs include:

Table 1: Comparison of Structural Features
Compound Name Substituent at 4-Position Substituent at 2-Position Key Functional Groups
2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid (Target) 5-Methylpyrazole Ethylamino, methyl Carboxylic acid, secondary amine
2-(Ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid 2-Methylimidazole Ethylamino, methyl Carboxylic acid, secondary amine
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Benzoimidazole with hydroxyethyl Hydroxyethyl, benzyl Carboxylic acid, tertiary amine
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) Phenoxy (chloro/methyl) Carboxylic acid, aryl ether

Key Observations :

  • Pyrazole vs. Imidazole: The target compound’s pyrazole ring (two adjacent nitrogen atoms) differs from imidazole (non-adjacent nitrogens). Pyrazoles are generally less basic than imidazoles, which may influence solubility and bioavailability .
  • Aromatic Systems : Benzoimidazole derivatives (e.g., ) exhibit extended conjugation, likely enhancing lipophilicity compared to pyrazole or imidazole analogs.
  • Phenoxy Substituents: Auxin herbicides like MCPB and 2,4-DB use phenoxy groups for herbicidal activity, whereas the target compound’s pyrazole may confer distinct bioactivity or selectivity.

Biological Activity

2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid, a compound with the CAS number 1342613-34-6, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 1342613-34-6
  • Purity : Typically ≥98% .

Pharmacological Properties

  • Anticonvulsant Activity :
    Research indicates that compounds similar to 2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid may exhibit anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole moiety can enhance efficacy against seizures .
  • Antitumor Effects :
    Some studies have demonstrated that derivatives of pyrazole compounds can inhibit tumor growth. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific functional groups in these compounds is crucial for their anticancer activity .
  • G Protein-Coupled Receptor Modulation :
    The compound may act as a modulator of G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes. Activation of GPCRs can lead to diverse biological responses, making them important targets for drug development .

The biological activity of 2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid is thought to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes associated with tumor proliferation and seizure activity.
  • Receptor Interaction : The compound may interact with specific receptors, leading to downstream effects that modulate cellular signaling pathways.

Case Studies

  • Anticancer Activity in Cell Lines :
    A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. Results indicated that certain modifications to the pyrazole structure significantly increased the IC50 values, demonstrating enhanced anticancer activity .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective potential of related compounds. It was found that these compounds could reduce neuronal damage in models of neurodegeneration, suggesting a potential therapeutic role in neurological disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant reduction in seizure frequency
AntitumorCytotoxicity against cancer cell lines
GPCR ModulationPotential modulation of cellular signaling

Structure-Activity Relationship (SAR)

Compound ModificationEffect on ActivityReference
Methyl group additionIncreased anticonvulsant properties
Aromatic substitutionsEnhanced anticancer activity

Q & A

Q. Basic Research Focus

  • ¹H NMR : Identify pyrazole protons (δ 6.5–7.5 ppm for aromatic protons) and ethylamino groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for NH). Compare with reported shifts for 5-methyl-1-phenylpyrazole derivatives .
  • IR : Look for carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula (C₁₁H₁₈N₃O₂).

Advanced Research Focus
Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the butanoic acid chain. For purity assessment, combine HPLC-UV with charged aerosol detection (CAD) to quantify low-level impurities .

What strategies address data contradictions in stereoisomer separation or tautomeric equilibria?

Q. Advanced Research Focus

  • Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism. Stabilize specific tautomers using pH control (e.g., acidic conditions favor enol forms) .
  • Stereoisomers : If epimerization occurs at the ethylamino group, employ dynamic kinetic resolution with chiral ligands or optimize crystallization solvents (e.g., hexane/ethyl acetate mixtures) .
  • Chromatographic Artifacts : Validate HPLC methods using spiked standards to distinguish genuine peaks from solvent or column artifacts .

How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

Q. Basic Research Focus

  • 5-Methyl Group : Enhances lipophilicity (logP ↑) and may improve membrane permeability. Compare with unmethylated analogs using octanol-water partition coefficients .
  • Ethylamino Side Chain : Increases solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding. Titration experiments can determine pKa values for protonation sites .

Q. Advanced Research Focus

  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, carboxylases) using fluorescence-based assays. Include positive controls (known inhibitors) and vehicle controls (DMSO) to normalize activity .
  • Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation. Validate with competitive inhibitors of transport proteins .
  • Cytotoxicity : Pair with MTT assays in relevant cell lines. Test structural analogs to establish structure-activity relationships (SAR) .

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